5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N
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Overview
Description
5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N: is a specialized compound used primarily in scientific research. It is a labeled version of 5-Aminoimidazole-4-carboxamide Lactose Adduct, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively . This labeling allows for detailed tracking and analysis in various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N involves the reaction of 5-Aminoimidazole-4-carboxamide with lactose under specific conditions that incorporate the isotopic labels. The reaction typically requires a controlled environment to ensure the correct incorporation of carbon-13 and nitrogen-15 isotopes.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and accuracy of the isotopic labels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also participate in reduction reactions, gaining electrons and decreasing its oxidation state.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N is used as a tracer in reaction mechanisms and metabolic pathways. Its isotopic labels allow for precise tracking of molecular transformations .
Biology: In biological research, this compound is used to study enzyme activities and metabolic processes. The isotopic labels help in identifying and quantifying metabolites in complex biological systems .
Medicine: In medical research, it is used to investigate the pharmacokinetics and pharmacodynamics of drugs. The compound’s labeled isotopes provide detailed insights into drug metabolism and distribution .
Industry: In the industrial sector, it is used in the development of new pharmaceuticals and biotechnological products. The compound’s unique properties make it valuable for quality control and process optimization .
Mechanism of Action
The mechanism of action of 5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N involves its incorporation into metabolic pathways where it acts as a substrate or inhibitor. The isotopic labels allow for detailed tracking of its interactions with enzymes and other molecular targets. The compound primarily affects pathways related to nucleotide synthesis and energy metabolism .
Comparison with Similar Compounds
5-Aminoimidazole-4-carboxamide Ribonucleotide: An intermediate in purine biosynthesis.
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside: Used in metabolic studies and as an activator of AMP-activated protein kinase.
Uniqueness: The primary uniqueness of 5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N lies in its isotopic labeling. This feature allows for more precise and detailed studies compared to its non-labeled counterparts. The incorporation of carbon-13 and nitrogen-15 isotopes provides enhanced sensitivity and specificity in analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Properties
Molecular Formula |
C16H26N4O11 |
---|---|
Molecular Weight |
453.38 g/mol |
IUPAC Name |
4-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-(4,5-13C2,115N)1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C16H26N4O11/c17-13(28)6-14(19-3-18-6)20-15-10(26)9(25)12(5(2-22)29-15)31-16-11(27)8(24)7(23)4(1-21)30-16/h3-5,7-12,15-16,20-27H,1-2H2,(H2,17,28)(H,18,19)/t4-,5-,7+,8+,9-,10-,11-,12-,15-,16+/m1/s1/i6+1,14+1,18+1 |
InChI Key |
BMYLWGTWXJULCN-ONPUDFMBSA-N |
Isomeric SMILES |
C1=N[13C](=[13C]([15NH]1)C(=O)N)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
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